DABCO Polycation Cytotoxicity: 1,8-Dibromooctane (D8) vs. 1,6-Dibromohexane (D6) and Shorter Spacers
In a series of DABCO-based quaternary ammonium polymers synthesized with different α,ω-dibromoalkane spacers, the polymer prepared using 1,8-dibromooctane (D8) exhibits significantly higher in vitro cytotoxicity against BHK-21 cells compared to polymers prepared with 1,3-dibromopropane (D3), 1,4-dibromobutane (D4), or 1,6-dibromohexane (D6). This toxicity differential is a direct consequence of increased charge separation conferred by the longer C8 spacer [1].
| Evidence Dimension | In vitro cytotoxicity (BHK-21 cell survival rate at charge ratio 5) |
|---|---|
| Target Compound Data | ~30% cell survival (D8 polymer) |
| Comparator Or Baseline | ~80% cell survival (D3, D4, D6 polymers) |
| Quantified Difference | Approximately 2.7× higher toxicity (50 percentage point decrease in survival) |
| Conditions | BHK-21 cells, charge ratio 5+/-, in vitro transfection assay |
Why This Matters
Procurement of 1,8-dibromooctane versus 1,6-dibromohexane for polycation synthesis directly dictates whether the resulting material will be moderately tolerated or highly cytotoxic, a critical selection criterion for gene delivery vector development.
- [1] Reineke, T. M.; Davis, M. E. The effects of charge separation in quaternary ammonium, DABCO-containing polymers on in vitro toxicity and gene delivery. Materials Research Society Symposium - Proceedings 2002, 724, 209–214. View Source
